7-Methoxycoumarin-4-acetic acid

Descripción general

Descripción

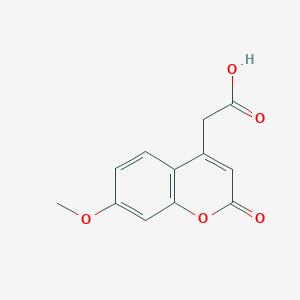

7-Methoxycoumarin-4-acetic acid: is an organic compound with the chemical formula C12H10O5 . It is a derivative of coumarin, characterized by the presence of a methoxy group at the 7th position and an acetic acid group at the 4th position of the coumarin ring. This compound is a white crystalline solid, soluble in organic solvents such as acetone and dimethyl sulfoxide . It is commonly used as an intermediate for fluorescent dyes and luminescent materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxycoumarin-4-acetic acid typically involves the reaction of 7-methoxycoumarin with acetic anhydride under alkaline conditions. The reaction is heated in an alkaline medium, followed by acidification to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Análisis De Reacciones Químicas

Conjugation Reactions via Carboxylic Acid Activation

The acetic acid group at position 4 is central to MCA’s utility in synthesizing fluorescent probes. Activation of the carboxylate enables covalent bonding with amines, alcohols, or thiols:

NHS Ester Formation

MCA reacts with N-hydroxysuccinimide (NHS) in the presence of carbodiimides (e.g., EDC) to form an active ester. This intermediate is widely used for labeling peptides/proteins (e.g., insulin LysB29 residues) .

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| NHS ester synthesis | EDC/NHS, DMF, RT, 2–4 hrs | MCA-NHS ester (CAS 359436-89-8) | FRET substrates, peptide probes |

Peptide Coupling

MCA’s activated ester forms stable amide bonds with lysine or N-terminal amines. For example:

- Conjugation to cell-penetrating peptide transportan 10 (tp10) .

- Labeling metalloproteinase substrates for activity assays .

Fluorescence Resonance Energy Transfer (FRET) Pairing

MCA serves as a donor fluorophore paired with dinitrophenyl (DNP) or other quenchers. Key reactions include:

- Synthesis of FRET Substrates : MCA is linked to peptides via its carboxylic acid, while DNP attaches to the peptide’s C-terminus .

- Protease Activity Assays : Cleavage of the peptide linker separates MCA and DNP, restoring fluorescence .

Example :

textMCA-Gly-Pro-Leu-Gly-DNP ↑ Fluorescence recovery upon collagenase cleavage[12][16].

Electrophilic Aromatic Substitution

The coumarin core undergoes reactions at electron-rich positions (C3, C5, or C8), though the methoxy group at C7 and acetic acid at C4 influence regioselectivity:

Acetoxymethylation

While not directly documented for MCA, analogous coumarins (e.g., 7-methoxycoumarin) react with Mn(III) acetate to form 3-(acetoxymethyl) derivatives . For MCA, this could yield:

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 7-Methoxycoumarin | Mn(III) acetate, AcOH, 80°C | 3-(Acetoxymethyl)coumarin | 65–70% |

Photophysical Modifications

The methoxy group enhances fluorescence quantum yield ( in methanol) . Key interactions include:

- Intramolecular Charge Transfer (ICT) : Electron donation from the methoxy group stabilizes excited states .

- Solvatochromism : Emission shifts ( nm) depend on solvent polarity .

Derivatization for Analytical Chemistry

MCA is derivatized for HPLC detection:

Aplicaciones Científicas De Investigación

Fluorescent Probes

7-Methoxycoumarin-4-acetic acid is widely used as a fluorescent probe in biological research. Its ability to fluoresce allows researchers to visualize cellular processes in real-time, making it invaluable for studies involving cellular dynamics and interactions.

- Case Study : In a study involving the development of fluorescent derivatives of human insulin, this compound was utilized to create selectively labeled fluorescent derivatives, enhancing the understanding of insulin interactions at the molecular level .

Antioxidant Studies

This compound serves as a model for studying antioxidant properties. It helps scientists develop new formulations for health supplements and cosmetics aimed at combating oxidative stress.

- Research Findings : Studies have shown that this compound exhibits significant antioxidant activity, which can be harnessed in various therapeutic applications .

Drug Development

This compound is explored for its potential therapeutic effects, particularly in developing anti-inflammatory and anti-cancer drugs. Its unique chemical structure allows it to interact with biological targets effectively.

- Case Study : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation, suggesting its utility in cancer therapy development .

Photodynamic Therapy

The compound's properties make it suitable for applications in photodynamic therapy, which employs light to activate drugs for targeted cancer treatments. This method enhances the specificity and efficacy of cancer therapies.

- Research Insights : Photodynamic studies have demonstrated that this compound can be effectively used in light-activated therapies, leading to improved outcomes in tumor reduction .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying various substances. It plays a crucial role in quality control within the food and pharmaceutical industries.

- Application Example : The compound is used in high-performance liquid chromatography (HPLC) for derivatization by fluorescence detection, allowing for sensitive analysis of complex mixtures .

Mecanismo De Acción

The mechanism of action of 7-Methoxycoumarin-4-acetic acid involves its ability to act as a fluorescent dye. The compound absorbs ultraviolet light and emits visible light, making it useful for fluorescence-based applications. The methoxy and acetic acid groups play a crucial role in its fluorescence properties by influencing the electronic structure of the coumarin ring .

Comparación Con Compuestos Similares

- 7-Hydroxycoumarin-3-carboxylic acid

- 7-Methoxycoumarin-3-carboxylic acid

- 4-Methylumbelliferone

Comparison: 7-Methoxycoumarin-4-acetic acid is unique due to its specific substitution pattern, which imparts distinct fluorescence properties. Compared to 7-Hydroxycoumarin-3-carboxylic acid, it has a methoxy group instead of a hydroxy group, resulting in different electronic and fluorescence characteristics. Similarly, the position of the acetic acid group differentiates it from other coumarin derivatives .

Actividad Biológica

7-Methoxycoumarin-4-acetic acid (MCA) is a synthetic derivative of coumarin that has garnered attention in various biological and biochemical applications due to its unique properties. This article explores the biological activity of MCA, including its mechanisms of action, applications in research, and potential therapeutic uses.

- Molecular Formula : C₁₂H₁₀O₅

- Molecular Weight : 234.207 g/mol

- CAS Number : 62935-72-2

- Solubility : Soluble in DMF at 50 mg/mL, clear and colorless to yellow.

MCA exhibits several biological activities primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Fluorescent Probe : MCA is widely used as a fluorescent probe in Förster Resonance Energy Transfer (FRET) applications. Its high extinction coefficient and suitable absorption/emission maxima allow it to serve as an effective donor in FRET pairs, facilitating studies on protein interactions and conformational changes .

- Protease Substrate : MCA is utilized in developing peptide substrates for analyzing protease activities. Its structure allows for the design of substrates that can be cleaved by specific proteases, enabling real-time monitoring of proteolytic activity .

- Local Anesthetic Activity : Preliminary studies suggest that MCA may exhibit local anesthetic properties, potentially expanding its application in pain management .

Table 1: Summary of Biological Activities

Case Studies

-

FRET Studies with CaM and α-Synuclein :

In a study involving calmodulin (CaM) and α-synuclein, researchers employed MCA as a FRET donor to monitor conformational changes induced by calcium binding. The results demonstrated significant changes in FRET efficiency correlating with protein interactions, showcasing MCA's utility in studying dynamic biological processes . -

Protease Activity Monitoring :

Another study developed a dipeptide-MCA conjugate to assess the activity of specific peptidases. The fluorescence intensity change upon substrate cleavage provided a quantitative measure of enzymatic activity, highlighting MCA's role in enzymatic assays .

Research Findings

Recent research has focused on enhancing the specificity and sensitivity of MCA-based probes. Advances include:

- Modification of Coumarin Derivatives : Researchers are exploring various modifications to the coumarin structure to improve its photophysical properties and expand its application range in biological systems .

- Application in Drug Delivery Systems : Investigations into the incorporation of MCA into drug delivery systems have shown promise, particularly in targeting specific tissues due to its biocompatibility and ability to penetrate cellular membranes .

Propiedades

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKAXIFHLIITGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321577 | |

| Record name | 7-Methoxycoumarin-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62935-72-2 | |

| Record name | 7-Methoxycoumarin-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62935-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxycoumarin-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062935722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62935-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxycoumarin-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.